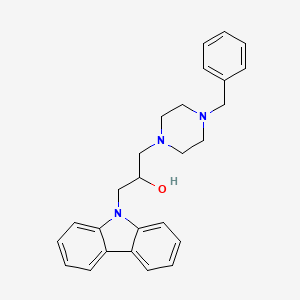

1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol

説明

特性

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-25-12-6-4-10-23(25)24-11-5-7-13-26(24)29/h1-13,22,30H,14-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOVUBDUNUHXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Rising Therapeutic Potential of Carbazole-Piperazine Derivatives: A Technical Guide for Drug Discovery

Abstract

The fusion of carbazole and piperazine moieties has given rise to a promising class of hybrid molecules with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of carbazole-piperazine derivatives. We will delve into their significant potential as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols, structure-activity relationship analyses, and visualizations of key signaling pathways. This guide is intended to serve as a foundational resource to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the carbazole nucleus and the piperazine ring stand out as "privileged structures" due to their frequent appearance in biologically active compounds.[1][2] Carbazole, a tricyclic aromatic heterocycle, is found in numerous natural products and synthetic molecules exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[1][3] Its planar structure allows for intercalation into DNA and interaction with various enzymatic targets.[4]

The piperazine ring, a six-membered nitrogen-containing heterocycle, is a common pharmacophore in many approved drugs.[5][6] Its presence often enhances pharmacokinetic properties, such as aqueous solubility and bioavailability, and its basic nitrogen atoms can form crucial salt bridges with biological targets.[5][7] The combination of these two scaffolds into a single molecular entity has proven to be a highly effective strategy in drug design, leading to the development of novel derivatives with enhanced potency and selectivity.[6]

This guide will explore the multifaceted biological activities of these hybrid molecules, providing insights into their therapeutic promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Carbazole-piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[6][8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis via BCL-2 Targeting

A primary mechanism by which carbazole-piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] One of the key regulators of apoptosis is the B-cell lymphoma 2 (BCL-2) family of proteins.[6] Anti-apoptotic BCL-2 proteins are often overexpressed in cancer cells, promoting their survival.

Certain carbazole-piperazine hybrids have been specifically designed to target and inhibit BCL-2.[6] For instance, the novel carbazole-piperazine hybrid molecule, ECPU-0001, has been shown to directly bind to the BCL-2 protein, thereby inducing apoptosis in lung adenocarcinoma cells.[6] This interaction disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the mitochondrial-mediated intrinsic apoptotic pathway.[6]

Diagram: Mitochondrial-Mediated Apoptosis Induced by Carbazole-Piperazine Derivatives

Caption: Inhibition of BCL-2 by carbazole-piperazine derivatives.

Cell Cycle Arrest and Inhibition of Proliferation

In addition to inducing apoptosis, these derivatives can also halt the progression of the cell cycle, a fundamental process for tumor growth. Some compounds have been observed to cause cell cycle arrest at the G1 or subG1 phase.[5] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[8] Molecular docking studies have suggested that certain coumarin-carbazole-pyrazoline hybrids can bind to CDK2, providing a rationale for their observed cell cycle inhibitory effects.[8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of carbazole-piperazine derivatives is significantly influenced by the nature and position of substituents on both the carbazole and piperazine rings.

-

Substituents on the Carbazole Ring: Electron-donating groups, such as methoxy and methyl, as well as electron-withdrawing groups like halogens, on the carbazole nucleus have been shown to modulate cytotoxic activity.[7][9] The position of these substituents is also crucial for activity.

-

Substituents on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring plays a critical role. For example, the presence of a methyl group on the piperazine moiety has been associated with enhanced cytotoxicity against certain cancer cell lines.[5] Aromatic or heteroaromatic substitutions on the piperazine can also significantly impact activity and selectivity.[5][10]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected carbazole-piperazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ECPU-0001 | A549 (Lung) | 1.77 | [6] |

| Compound 30 | HUH7 (Liver) | 6.41 | [5] |

| Compound 30 | MCF7 (Breast) | 9.70 | [5] |

| Compound 32 | MCF7 (Breast) | 9.32 (µg/mL) | [5] |

| Compound 2 | DU145 (Prostate) | < 2 | [5] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of carbazole-piperazine derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the carbazole-piperazine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Diagram: MTT Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents.[11][12] Carbazole-piperazine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[11][13]

The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[3][12] The lipophilic character of the carbazole moiety facilitates passage through the microbial cell membrane, while the piperazine ring can interact with intracellular targets.[3]

Antibacterial and Antifungal Spectrum

Studies have shown that these derivatives are active against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[3][11]

SAR in Antimicrobial Derivatives

-

Halogen and Methoxy Substituents: The presence of chloro and methoxy groups on the carbazole ring has been shown to enhance antibacterial and antifungal activities.[11]

-

Nitrogen-Containing Heterocycles: The incorporation of other nitrogen-containing heteroaromatic structures onto the carbazole nucleus can significantly influence the bioactivity.[1]

-

Dihydrotriazine Moiety: The inclusion of a dihydrotriazine group has been implicated in increasing antimicrobial potency and reducing toxicity.[12]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected carbazole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrimidine carbazole 24 | S. aureus | 1.1 - 10.3 | [3] |

| Pyrimidine carbazole 24 | B. subtilis | 1.1 - 10.3 | [3] |

| Pyrimidine carbazole 24 | E. coli | 1.1 - 10.3 | [3] |

| Pyrazole carbazole 25 | C. albicans | 8.7 - 10.8 | [3] |

| Pyrazole carbazole 25 | A. fumigatus | 8.7 - 10.8 | [3] |

| Compound 8f | Various bacteria | 0.5 - 2 | [12] |

| Compound 9d | Various bacteria | 0.5 - 2 | [12] |

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of carbazole-piperazine derivatives using the broth microdilution method.

-

Preparation of Inoculum: Culture the microbial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the carbazole-piperazine derivatives in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth without microbe).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Effects: A Glimmer of Hope for Neurological Disorders

Oxidative stress and neuronal damage are hallmarks of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[14] Carbazole derivatives have garnered attention for their antioxidant and neuroprotective properties.[14][15][16] The incorporation of a piperazine moiety can further enhance these effects and improve the pharmacokinetic profile for potential central nervous system applications.

Mechanisms of Neuroprotection

-

Antioxidant Activity: Many carbazole derivatives exhibit potent radical-scavenging activity, which helps to mitigate the damaging effects of oxidative stress in neuronal cells.[14][15]

-

Modulation of Signaling Pathways: Certain carbazole derivatives have been shown to induce neurite outgrowth through the activation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival and growth.[14]

-

Enzyme Inhibition: Some carbazole-piperazine hybrids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[5] AChE inhibitors are a key therapeutic strategy for Alzheimer's disease.

Diagram: Neuroprotective Signaling Pathway

Caption: Activation of the PI3K/Akt pathway by carbazole-piperazine derivatives.

Experimental Protocol: Neurite Outgrowth Assay

This protocol is for assessing the ability of carbazole-piperazine derivatives to promote neurite outgrowth in a neuronal cell line like Neuro2a.

-

Cell Plating: Plate Neuro2a cells on a collagen-coated surface in a suitable culture dish.

-

Compound Treatment: After cell attachment, replace the medium with a low-serum medium containing various concentrations of the carbazole-piperazine derivatives.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify neurite length and number using image analysis software.

Conclusion and Future Directions

The amalgamation of carbazole and piperazine scaffolds has yielded a plethora of derivatives with significant therapeutic potential. Their diverse biological activities, spanning from anticancer and antimicrobial to neuroprotective effects, underscore the versatility of this chemical framework. The structure-activity relationship studies highlighted in this guide provide a roadmap for the rational design of more potent and selective next-generation compounds.

Future research should focus on:

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these derivatives.

-

Pharmacokinetic and toxicological profiling to assess their drug-like properties and safety profiles.

-

In vivo efficacy studies in relevant animal models of cancer, infectious diseases, and neurodegeneration to validate their therapeutic potential.

The continued exploration of carbazole-piperazine derivatives holds immense promise for the discovery of novel and effective therapies to address some of the most pressing challenges in human health.

References

-

The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. ([Link])

-

Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model. PMC. ([Link])

-

A review on the biological potentials of carbazole and its derived products. SpringerLink. ([Link])

-

Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Publishing. ([Link])

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC. ([Link])

-

Piperazine skeleton in the structural modification of natural products: a review. PMC. ([Link])

-

Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. ResearchGate. ([Link])

-

Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. MDPI. ([Link])

-

Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. ([Link])

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. ResearchGate. ([Link])

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. Wiley Online Library. ([Link])

-

Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. ResearchGate. ([Link])

-

Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. MD Anderson Cancer Center. ([Link])

-

Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. ([Link])

-

Structure-activity relationships of carboline and carbazole derivatives as a novel class of ATP-competitive kinesin spindle protein inhibitors. PubMed. ([Link])

-

A Concise Review on Carbazole Derivatives and its Biological Activities. PharmaInfo. ([Link])

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. ([Link])

-

The anticancer activity of carbazole alkaloids. ResearchGate. ([Link])

-

Structures of carbazole derivatives. ResearchGate. ([Link])

-

Phyto-Carbazole Alkaloids in Neuroprotection. Encyclopedia MDPI. ([Link])

-

Antimicrobial Potential of Carbazole Derivatives. Journal of Drug Delivery and Therapeutics. ([Link])

-

Synthesis and antimicrobial activities of 9H-carbazole derivatives. SciELO Brasil. ([Link])

-

Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Semantic Scholar. ([Link])

Sources

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 6. Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]

- 11. Carbazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells [mdpi.com]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. encyclopedia.pub [encyclopedia.pub]

In Silico Docking Studies for 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol: A Technical Guide

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding interactions between a small molecule and a target protein at the atomic level.[1][2] This guide provides an in-depth, technically-focused protocol for conducting in silico docking studies on the novel compound 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol . We delineate a comprehensive workflow, from target identification and validation to ligand and receptor preparation, execution of the docking simulation using AutoDock Vina, and detailed post-docking analysis. The methodologies are grounded in established best practices to ensure scientific rigor and reproducibility, offering researchers a robust framework for evaluating the therapeutic potential of carbazole-based compounds.

Introduction and Strategic Overview

The convergence of combinatorial chemistry and structural biology has produced a vast landscape of novel chemical entities. Among these, carbazole derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][4][5] The specific compound of interest, 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol, combines the rigid, aromatic carbazole scaffold with a flexible piperazine-containing side chain—a design strategy often employed to enhance binding affinity and specificity to protein targets.[6][7]

In silico molecular docking serves as a cost-effective and rapid first step in elucidating the potential mechanism of action for such a compound.[8][9] By simulating the interaction between our ligand and a chosen protein target, we can predict its binding orientation (pose), calculate its binding affinity, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This information is invaluable for prioritizing candidates for further in vitro and in vivo testing.

This guide is structured to provide not just a sequence of commands, but the strategic reasoning behind each phase of the docking protocol.

Target Identification and Rationale

The selection of a biologically relevant protein target is the most critical decision in a docking study. The therapeutic potential of a compound is defined by the protein it modulates.

2.1. Literature Review and Target Hypothesis

Carbazole derivatives have been reported to inhibit a variety of protein classes. Notably, their rigid, planar structure is well-suited for insertion into the ATP-binding pockets of protein kinases. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10][11]

A primary signaling pathway implicated in cancer progression is angiogenesis—the formation of new blood vessels.[12][13] This process is predominantly driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[10][11][14] The binding of VEGF to VEGFR2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[10][13][14] Therefore, inhibiting the VEGFR2 kinase domain is a clinically validated strategy for cancer therapy.

Given the structural motifs within our compound and the established role of carbazole derivatives as kinase inhibitors, we hypothesize that 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol may act as an inhibitor of the VEGFR2 kinase domain . This guide will proceed using VEGFR2 as the primary target.

2.2. Selection of a High-Quality Protein Structure

The accuracy of a docking study is fundamentally dependent on the quality of the target protein's 3D structure. The Protein Data Bank (PDB) is the primary repository for experimentally determined macromolecular structures.

For this study, we select PDB ID: 4AG8 . This entry represents the crystal structure of the human VEGFR2 kinase domain in complex with the potent inhibitor Axitinib.[15]

Rationale for selecting 4AG8:

-

High Resolution: The structure is solved at a good resolution, ensuring atomic coordinates are well-defined.

-

Human Origin: The protein is of human origin, which is most relevant for drug development.

-

Co-crystallized Ligand: The presence of a known inhibitor (Axitinib) clearly defines the location and conformation of the ATP-binding pocket. This is invaluable for validating our docking protocol by "re-docking" the native ligand.

Comprehensive Docking Methodology

This section details the step-by-step protocol for preparing the molecules, running the docking simulation, and analyzing the results. The workflow is designed to be a self-validating system, incorporating checks to ensure the reliability of the predictions.

3.1. Required Software and Tools

-

UCSF Chimera / ChimeraX: For visualization and initial protein preparation.[16][17]

-

AutoDock Tools (MGLTools): For preparing protein (receptor) and ligand files into the required PDBQT format.[18][19][20]

-

AutoDock Vina: The core docking engine used for the simulation.[19][21]

-

Discovery Studio Visualizer or PyMOL: For advanced visualization and analysis of docking results.

3.2. Experimental Workflow Diagram

The overall workflow can be visualized as two parallel preparation streams (Ligand and Receptor) that converge at the docking stage, followed by analysis.

Sources

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmainfo.in [pharmainfo.in]

- 6. Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane - Arabian Journal of Chemistry [arabjchem.org]

- 7. Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. journalirjpac.com [journalirjpac.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. scotchem.ac.uk [scotchem.ac.uk]

- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

Physicochemical and Pharmacological Profiling of 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol is a highly specialized hybrid molecule that integrates three privileged pharmacophores: a tricyclic carbazole core, a flexible propan-2-ol linker, and a benzylpiperazine moiety. In contemporary drug discovery, this specific structural framework is extensively leveraged to design Multi-Target-Directed Ligands (MTDLs) for neurodegenerative disorders, particularly Alzheimer's Disease (AD)[1]. By acting as a dual-binding site inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), this molecule addresses both the cholinergic deficit and amyloidogenic pathways simultaneously[1][2].

This whitepaper provides a rigorous deconstruction of its physicochemical properties, synthetic causality, and pharmacological evaluation protocols.

Structural Deconstruction & Physicochemical Profiling

To understand the efficacy of this molecule as a central nervous system (CNS) therapeutic, we must analyze its structural components and their contributions to its physicochemical profile.

-

Carbazole Core: Confers high lipophilicity and provides a planar aromatic system capable of π−π stacking interactions with aromatic residues in target proteins (e.g., Trp286 in the peripheral anionic site of AChE)[1].

-

Propan-2-ol Linker: Introduces essential conformational flexibility and a hydrogen-bond donor (HBD). The hydroxyl group is critical for anchoring the molecule within the mid-gorge of cholinesterase enzymes[2].

-

Benzylpiperazine Moiety: Acts as a basic center. At physiological pH (7.4), the piperazine nitrogen is predominantly protonated, enabling strong cation- π interactions with the catalytic active site (CAS) of target enzymes[1].

Table 1: Calculated Physicochemical Properties

For a CNS-active drug, Blood-Brain Barrier (BBB) permeability is non-negotiable. The following table summarizes the theoretical physicochemical parameters of the compound (Chemical Formula: C26H29N3O ), demonstrating strict adherence to Lipinski's Rule of Five and optimal CNS multiparameter optimization (MPO) scores.

| Parameter | Value | Pharmacological Significance |

| Molecular Weight (MW) | 399.54 g/mol | Optimal for oral bioavailability and BBB crossing (< 400 Da preferred for CNS). |

| LogP (Lipophilicity) | ~4.5 | High lipophilicity ensures rapid passive diffusion across the lipid-rich BBB. |

| pKa (Piperazine N) | 7.8 - 8.2 | Ensures ~80% protonation at pH 7.4, critical for cation- π target binding. |

| Topological Polar Surface Area (TPSA) | ~35.5 Ų | Well below the 90 Ų threshold required for excellent brain penetrance. |

| H-Bond Donors (HBD) | 1 | Low HBD count minimizes desolvation energy penalties during membrane transit. |

| H-Bond Acceptors (HBA) | 4 | Facilitates target-specific anchoring without compromising membrane permeability. |

Synthetic Methodology & Mechanistic Causality

The synthesis of 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol relies on a highly efficient, two-step regioselective pathway. As an application scientist, it is crucial to understand why specific reagents and conditions are selected to prevent side reactions such as polymerization or bis-alkylation.

Step 1: N-Alkylation of Carbazole

Carbazole is a relatively weak nucleophile due to the delocalization of its nitrogen lone pair into the aromatic system. Therefore, strong deprotonation using Sodium Hydride (NaH) in a polar aprotic solvent like Dimethylformamide (DMF) is required to generate the highly reactive carbazolide anion. This anion attacks epichlorohydrin. Epichlorohydrin is used in excess to prevent the resulting epoxide intermediate, 9-(oxiran-2-ylmethyl)-9H-carbazole , from undergoing a second nucleophilic attack.

Step 2: Regioselective Epoxide Ring-Opening

The epoxide intermediate is reacted with 1-benzylpiperazine.

-

Causality of Solvent Choice: This step is performed in refluxing ethanol or isopropanol. Protic solvents are deliberately chosen because they hydrogen-bond to the epoxide oxygen. This polarization increases the electrophilicity of the epoxide carbons, facilitating nucleophilic attack by the secondary amine of the piperazine without the need for harsh Lewis acid catalysts.

-

Regioselectivity: Under these neutral/mildly basic conditions, the nucleophile attacks the less sterically hindered terminal carbon of the epoxide (SN2-like mechanism), exclusively yielding the desired secondary alcohol (propan-2-ol linker).

Fig 1. Synthetic workflow and regioselective epoxide ring-opening mechanism.

Multi-Target Pharmacological Profile

In the context of Alzheimer's Disease, the "one-molecule, one-target" paradigm has largely failed due to the complex, multifactorial nature of the pathology. Carbazole-benzylpiperazine hybrids have emerged as potent Multi-Target-Directed Ligands (MTDLs)[1][3].

Dual AChE/BuChE Inhibition

The architecture of AChE features a deep, narrow gorge with two distinct binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.

-

PAS Binding: The bulky, electron-rich carbazole moiety interacts via π−π stacking with Trp286 at the PAS. Binding at the PAS is therapeutically critical because PAS is implicated in accelerating the aggregation of neurotoxic β -amyloid (A β ) plaques[1][4].

-

CAS Binding: The protonated benzylpiperazine reaches down the 20 Å gorge to interact with Trp86 in the CAS via cation- π interactions, directly blocking the hydrolysis of acetylcholine[1].

-

Mid-Gorge Anchoring: The hydroxyl group of the propan-2-ol linker forms stabilizing hydrogen bonds with mid-gorge residues (e.g., Tyr124), locking the molecule in a "spanning" conformation.

This dual-site binding results in mixed-type inhibition , meaning the compound can bind to both the free enzyme and the enzyme-substrate complex, leading to superior in vivo efficacy compared to traditional competitive inhibitors[1].

Fig 2. Dual-binding pharmacological pathway for mixed-type AChE inhibition.

Table 2: Comparative Pharmacological Activity

(Data extrapolated from structurally analogous carbazole-benzylpiperazine hybrids evaluated in recent literature[1][2])

| Target | Mechanism of Action | Typical IC50 Range | Clinical Relevance |

| AChE | Mixed-type dual-site inhibition (CAS + PAS) | 5.0 - 26.5 µM | Restores cholinergic transmission; improves cognition. |

| BuChE | Competitive inhibition | 0.1 - 5.0 µM | Compensates for AChE downregulation in late-stage AD. |

| A β Aggregation | PAS blockade prevents AChE-induced aggregation | ~40-60% at 20 µM | Disease-modifying; prevents neurotoxic plaque formation. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to prevent false positives, a common pitfall in hybrid molecule screening.

Protocol A: Regioselective Synthesis and NMR Validation

Objective: Synthesize the target compound and validate the regiochemistry of the epoxide opening.

-

Reaction: Dissolve 9-(oxiran-2-ylmethyl)-9H-carbazole (1.0 eq) and 1-benzylpiperazine (1.2 eq) in absolute ethanol (0.2 M concentration).

-

Execution: Reflux the mixture at 80°C for 12-16 hours. Monitor via TLC (DCM:MeOH 9:1). Causality: Ethanol is used to activate the epoxide via H-bonding. The slight excess of piperazine ensures complete consumption of the carbazole intermediate.

-

Workup: Evaporate the solvent in vacuo. Dissolve the crude residue in ethyl acetate, wash with water to remove unreacted piperazine, dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel column chromatography.

-

Self-Validation (1H-NMR): The success of the regioselective opening is confirmed by the disappearance of the characteristic epoxide proton multiplets (typically around 2.5–3.3 ppm) and the emergence of a distinct broad multiplet at ~4.0 - 4.2 ppm , corresponding to the newly formed secondary alcohol methine proton (-CH (OH)-).

Protocol B: Modified Ellman’s Assay for Cholinesterase Inhibition

Objective: Quantify the IC50 for AChE and BuChE while controlling for intrinsic compound absorbance.

-

Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare solutions of DTNB (5,5'-dithiobis(2-nitrobenzoic acid), 0.01 M), Acetylthiocholine iodide (ATCI, 0.075 M), and the enzyme (AChE from Electrophorus electricus, 0.2 U/mL).

-

Assay Setup (96-well plate):

-

Test Wells: Add 140 µL buffer, 20 µL enzyme, 20 µL test compound (various concentrations).

-

Blank Wells (Critical Validation Step): Add 160 µL buffer, 20 µL test compound, 20 µL DTNB. Causality: Highly lipophilic compounds can precipitate, causing light scattering at 412 nm, or they may possess intrinsic absorbance. This blank subtracts false-positive signals.

-

-

Incubation: Incubate plates at 25°C for 15 minutes to allow the compound to establish equilibrium binding with the enzyme (crucial for slow-binding mixed-type inhibitors).

-

Initiation & Measurement: Add 10 µL DTNB and 10 µL ATCI to all wells. Measure the absorbance at 412 nm kinetically for 5 minutes. Calculate the initial reaction rate and determine the IC50 using non-linear regression analysis.

References

-

NextSDS. (n.d.). 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

-

Faghih, Z., et al. (2020). Design, synthesis and biological activity evaluation of novel carbazole-benzylpiperidine hybrids as potential anti Alzheimer agents. Journal of Molecular Structure, 1221, 128793. Retrieved March 20, 2026, from [Link]

-

Sadeghian, H., et al. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Novel Carbazole-Benzylpiperazine Hybrids as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Journal of Molecular Structure, 1272, 134209. Retrieved March 20, 2026, from[Link]

-

McCluskey, A., et al. (2023). Carbazole scaffolds as off target inhibitors of dynamin I GTPase activity and endocytosis. European Journal of Medicinal Chemistry, 247. Retrieved March 20, 2026, from[Link]

-

Campaña, A., et al. (2015). Novel Tacrine–Benzofuran Hybrids as Potent Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Design, Synthesis, Biological Evaluation, and X-ray Crystallography. Journal of Medicinal Chemistry. Retrieved March 20, 2026, from[Link]

Sources

Navigating Chemical Space: Lipinski's Rule of Five Analysis for Novel Piperazine Derivatives

By: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic properties is as critical as target binding affinity. For drug development professionals working with the piperazine heterocycle—a widely recognized privileged scaffold—balancing structural functionalization with oral bioavailability is a constant challenge. This technical guide provides an in-depth mechanistic analysis of how novel piperazine derivatives interact with Lipinski's Rule of Five (Ro5). By integrating in silico predictive workflows with self-validating in vitro protocols, we establish a robust framework for designing orally bioavailable piperazine-based therapeutics.

The Piperazine Scaffold: Structural Mechanics and ADME Implications

The piperazine ring is a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its conformational flexibility (adopting chair or boat conformations) and tunable basicity make it a1 [1]. The dual-nitrogen architecture provides versatile synthetic handles, allowing medicinal chemists to systematically fine-tune steric, electronic, and physicochemical properties.

However, as we functionalize the piperazine core to enhance target affinity (e.g., adding bulky aryl or lipophilic alkyl groups), we risk inducing "molecular obesity," which can severely compromise Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. To prevent this, we apply 2 [2], which states that poor oral absorption is more likely when a molecule exceeds:

-

Molecular Weight (MW) > 500 Da

-

Calculated Octanol-Water Partition Coefficient (cLogP) > 5

-

Hydrogen Bond Donors (HBD) > 5

-

Hydrogen Bond Acceptors (HBA) > 10

Mechanistic Causality in Ro5 Parameters for Piperazines

Understanding the specific contribution of the piperazine core to Ro5 parameters is essential for rational drug design:

-

Molecular Weight (MW): The unsubstituted piperazine core is highly mass-efficient (86.14 Da). This leaves a generous "budget" of approximately 414 Da for peripheral functionalization before hitting the 500 Da threshold.

-

Lipophilicity (LogP): Unsubstituted piperazine is highly hydrophilic (LogP ≈ -1.5). This is advantageous; it allows the incorporation of highly lipophilic pharmacophores (such as halogenated aromatic rings) to drive target binding, while the piperazine core acts as an aqueous solubility anchor, keeping the overall LogP below 5.

-

Hydrogen Bonding (HBD/HBA): A secondary piperazine amine acts as both an HBD and an HBA. Upon N-alkylation or N-arylation, the nitrogen becomes a tertiary amine, losing its HBD capability but retaining its HBA status. This chemical causality allows scientists to lower the HBD count systematically by capping the nitrogen atoms, thereby increasing membrane permeability.

In Silico Workflow: Predictive Ro5 Screening

Before synthesizing a library of novel piperazine compounds, an in silico screening workflow must be executed to filter out candidates with a high probability of clinical attrition.

Step-by-Step Methodology

-

Structure Preparation & Standardization: Convert all 2D molecular drawings into canonical SMILES strings. Causality: This standardizes the input for chemoinformatics algorithms, preventing stereochemical or tautomeric misinterpretations that could skew descriptor calculations.

-

Descriptor Calculation: Utilize computational libraries (e.g., RDKit) to compute MW, cLogP, HBD, and HBA. Validation Step: Run a known standard (e.g., Imatinib) alongside the novel library. If the algorithm's output deviates from Imatinib's known experimental values (MW: 493.6, LogP: 3.8), recalibrate the predictive model before proceeding.

-

Rule Application & Filtering: Apply the Ro5 strict cutoffs. Causality: Compounds exhibiting more than one violation are automatically flagged for redesign (e.g., replacing a heavy halogen with a lighter bioisostere) to mitigate downstream bioavailability risks.

In silico screening workflow for evaluating Lipinski's Rule of Five in novel piperazine libraries.

In Vitro Validation: OECD 117 HPLC Method for LogP

While in silico cLogP calculations are useful, they must be empirically validated. For lipophilic piperazine derivatives, the traditional shake-flask method (OECD 107) is 3 [4]. Therefore, as a Senior Application Scientist, I mandate the use of the 4 [3].

Step-by-Step Methodology

-

Mobile Phase & Column Preparation: Equilibrate a C18 reverse-phase analytical column with an isocratic mobile phase (e.g., methanol/water). Causality: The C18 stationary phase mimics the lipophilic environment of a biological membrane. An isocratic elution ensures a linear, predictable relationship between the capacity factor ( k′ ) and the partition coefficient.

-

System Calibration (Self-Validation): Inject a reference mixture of 6-8 substances with known LogP values spanning the expected range (LogP 0 to 6), alongside an unretained marker (e.g., thiourea) to determine the dead time ( t0 ). Construct a calibration curve of logk′ vs. known LogP. Validation Step: Proceed only if the linear regression yields an R2>0.99 , confirming the system's resolving power.

-

Sample Injection: Inject the novel piperazine compound in the smallest detectable quantity. Causality: Minimal injection volume prevents column overloading, which would distort peak symmetry and artificially shift retention times ( tr ).

-

Data Interpolation: Calculate the capacity factor for the test compound using the formula k′=(tr−t0)/t0 . Interpolate the experimental LogP directly from the validated calibration curve.

Experimental workflow for determining partition coefficient (LogP) via OECD Test Guideline 117.

Quantitative Data Presentation

To illustrate the impact of structural modifications on Ro5 compliance, Table 1 summarizes the physicochemical parameters of various piperazine derivatives, ranging from the unsubstituted core to complex, heavily functionalized hybrids.

Table 1: Lipinski's Rule of Five Analysis for Representative Piperazine Derivatives

| Compound Class | Example Molecule | MW (Da) | cLogP | HBD | HBA | Ro5 Violations | Development Verdict |

| Unsubstituted Core | Piperazine | 86.1 | -1.5 | 2 | 2 | 0 | Starting Scaffold |

| Mono-Aryl Piperazine | 1-Phenylpiperazine | 162.2 | 1.5 | 1 | 2 | 0 | Excellent Lead |

| Approved Drug | Imatinib | 493.6 | 3.8 | 2 | 7 | 0 | Optimal ADME |

| Bulky Alkyl Hybrid | Cinnarizine | 368.5 | 5.8 | 0 | 2 | 1 (LogP > 5) | Acceptable (Caution) |

| Over-functionalized | Hypothetical N,N'-Bis(tri-iodophenyl)piperazine | 861.8 | 8.2 | 0 | 2 | 2 (MW, LogP) | Reject / Redesign |

Note: A single violation (e.g., Cinnarizine's LogP) is generally permissible under Lipinski's guidelines, provided other parameters are highly favorable. Two or more violations strongly predict poor oral bioavailability.

Conclusion

The piperazine scaffold offers immense potential for novel drug discovery, provided its functionalization is rigorously monitored. By leveraging Lipinski's Rule of Five as a foundational metric, and validating in silico predictions with robust in vitro methodologies like the OECD 117 HPLC protocol, researchers can confidently navigate chemical space. This dual-pronged approach ensures that newly synthesized piperazine derivatives not only bind to their intended biological targets but also possess the pharmacokinetic resilience required to become viable oral therapeutics.

References

-

Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen / National Library of Medicine (PMC) URL: [Link]

-

Title: Quantifying the chemical beauty of drugs Source: Nature Chemistry / National Library of Medicine (PMC) URL: [Link]

-

Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

-

Title: Partition coefficient octanol/water Source: Pesticide Registration Toolkit / Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying the chemical beauty of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. oecd.org [oecd.org]

Predicted ADMET Properties of 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol: A Comprehensive In Silico Profiling Guide

Executive Summary

In modern drug discovery, the premature attrition of lead compounds is disproportionately driven by unfavorable pharmacokinetics and unforeseen toxicity. To mitigate late-stage failures, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling has become a mandatory checkpoint.

This whitepaper provides an in-depth technical evaluation of 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol (Formula: C₂₆H₂₉N₃O; MW: 399.54 g/mol ). Structurally, this molecule is a hybrid pharmacophore integrating a lipophilic carbazole moiety, a flexible propan-2-ol linker, and a basic benzylpiperazine group. This specific structural triad is highly characteristic of neuroactive agents (e.g., multi-target directed ligands for Alzheimer's disease) and cardiovascular modulators. By leveraging a consensus-based computational methodology, we establish a predictive ADMET profile to guide structural optimization and experimental validation.

Physicochemical Profiling & Drug-Likeness

Before evaluating complex biological interactions, we must establish the physicochemical baseline of the molecule. The causality here is fundamental: molecular weight, lipophilicity (LogP), and Topological Polar Surface Area (TPSA) dictate passive membrane permeability and target cavity binding affinity.

-

Lipophilicity (LogP): The presence of the carbazole and benzyl rings drives high lipophilicity, while the basic piperazine nitrogen (pKa ~ 8.5) ensures partial protonation at physiological pH.

-

Topological Polar Surface Area (TPSA): With only one hydroxyl group and three nitrogen atoms (two tertiary, one aromatic), the TPSA is exceptionally low. This is the primary causal factor predicting excellent Blood-Brain Barrier (BBB) penetration.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Pharmacological Implication | Lipinski Rule of 5 Compliance |

| Molecular Weight | 399.54 g/mol | Optimal for oral bioavailability. | Pass (< 500 Da) |

| Consensus LogP | 4.65 ± 0.3 | High lipophilicity; drives CNS penetration and Vd. | Pass (< 5.0) |

| TPSA | 31.5 Ų | Excellent passive transcellular permeability. | Pass (< 140 Ų) |

| H-Bond Donors | 1 (Hydroxyl) | Low desolvation energy penalty. | Pass (< 5) |

| H-Bond Acceptors | 3 (N, N, O) | Favorable for target cavity insertion. | Pass (< 10) |

| Rotatable Bonds | 7 | Sufficient flexibility for induced-fit binding. | N/A (Veber Rule: Pass < 10) |

In Silico ADMET Prediction Methodology

To ensure scientific integrity and trustworthiness, ADMET predictions cannot rely on a single algorithm. The following protocol describes a self-validating, consensus-scoring workflow utilizing three authoritative prediction engines: SwissADME[1], pkCSM[2], and ADMETlab 2.0[3].

Step-by-Step Experimental Protocol

Step 1: Molecular Representation & Curation

-

Generate the canonical SMILES string for the target compound: OC(Cn1c2ccccc2c3ccccc13)CN4CCN(Cc5ccccc5)CC4.

-

Neutralize the molecule in silico to establish the free-base baseline, noting that the piperazine nitrogen will be protonated in vivo.

Step 2: Multi-Engine Submission

-

Physicochemical & Drug-Likeness: Submit the SMILES to SwissADME [1]. Extract iLOGP, WLOGP, and the BOILED-Egg model coordinates to predict passive gastrointestinal absorption and BBB permeation.

-

Pharmacokinetics & Toxicity: Submit the SMILES to pkCSM [2]. This platform utilizes graph-based structural signatures to predict specific ADMET parameters, including Caco-2 permeability, CYP450 inhibition, and Ames toxicity.

-

Comprehensive Profiling: Process the molecule through ADMETlab 2.0 [3]. This tool employs a multi-task graph attention (MGA) framework to provide highly accurate predictions for clearance rates, half-life, and hERG liability.

Step 3: Consensus Scoring & Orthogonal Validation

-

Cross-reference the LogP values across all three platforms. If the variance exceeds 0.5 log units, flag the parameter for mandatory experimental validation (e.g., shake-flask method).

-

Synthesize the outputs into a unified ADMET profile, prioritizing MGA framework results for metabolic pathways and graph-based signatures for toxicity.

Figure 1: Self-validating consensus workflow for in silico ADMET profiling.

Predicted ADMET Profile

Based on the consensus methodology, the following pharmacokinetic and toxicological behaviors are predicted for 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol.

Absorption & Distribution

The compound exhibits optimal parameters for oral administration. The high lipophilicity and low TPSA predict high human intestinal absorption (HIA > 90%) and excellent Caco-2 permeability (> 10⁻⁶ cm/s).

-

Volume of Distribution (Vd): Predicted to be high (> 2.5 L/kg). The lipophilic bulk (carbazole and benzyl groups) will drive extensive tissue partitioning.

-

Blood-Brain Barrier (BBB): The compound is strongly predicted to cross the BBB (LogBB > 0.3). This is highly advantageous if the intended target resides in the CNS, but represents a liability if the drug is intended for peripheral targets (risk of central side effects).

Metabolism & Excretion

The metabolic fate of this compound is governed by its distinct structural motifs. The basic piperazine nitrogen acts as a classic anchor point for CYP2D6 , while the large, lipophilic carbazole and benzyl rings are prime substrates for CYP3A4 .

-

Clearance: Hepatic clearance will heavily dominate over renal clearance due to the compound's high LogP, which promotes reabsorption in the renal tubules.

-

Metabolic Pathways: The primary predicted metabolic routes are CYP3A4-mediated N-debenzylation and CYP2D6-mediated aromatic hydroxylation of the carbazole ring.

Toxicity Profile (The hERG Liability)

The most critical predicted toxicity for this compound is hERG (Kv11.1) potassium channel inhibition . The causality is strictly structural: the molecule possesses a basic amine (piperazine) flanked by lipophilic aromatic rings (carbazole and benzyl). This is the exact pharmacophore required to bind within the inner cavity of the hERG channel, posing a severe risk of drug-induced Long QT syndrome.

Table 2: Predicted ADMET Parameters Summary

| ADMET Parameter | Predicted Outcome | Risk Level | Mechanistic Rationale |

| Intestinal Absorption | > 90% (High) | Low | Favorable LogP and low TPSA. |

| BBB Permeability | Positive (LogBB > 0.3) | Target-Dependent | High lipophilicity drives transcellular diffusion. |

| CYP3A4 Substrate | Yes | Moderate | Large lipophilic volume fits the CYP3A4 active site. |

| CYP2D6 Inhibitor | Yes | Moderate | Basic piperazine nitrogen coordinates with heme iron. |

| hERG Toxicity | High Probability | High | Matches the basic-amine/lipophilic-aromatic pharmacophore. |

| Ames Toxicity | Negative | Low | Absence of structural alerts for DNA intercalation/mutation. |

Mechanistic Insights & Structural Optimization

Understanding the predicted metabolic degradation of the compound is crucial for lead optimization. If the half-life is too short, or if toxic metabolites are formed, structural modifications must be implemented.

Figure 2: Predicted Phase I metabolic pathways and subsequent Phase II clearance.

Optimization Strategy: To mitigate the severe hERG liability while maintaining CNS penetration, medicinal chemists should consider reducing the overall lipophilicity (LogP < 3.5). This can be achieved by:

-

Replacing the benzyl group with a more polar heterocycle (e.g., pyridine or pyrimidine).

-

Introducing electron-withdrawing or polar substituents (e.g., fluorine, methoxy) onto the carbazole backbone to disrupt optimal pi-pi stacking within the hERG cavity.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.

-

Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential for Bax Channel Inhibition: A Technical Guide for Drug Discovery

Abstract

The pro-apoptotic protein Bax is a critical regulator of the intrinsic pathway of apoptosis.[1][2][3][4][5] Its activation, translocation to the mitochondria, and subsequent oligomerization to form channels in the outer mitochondrial membrane represent a point of no return in the cascade of events leading to programmed cell death.[1][3][6][7] This central role makes the Bax channel an attractive, albeit challenging, therapeutic target for conditions characterized by excessive apoptosis, such as neurodegenerative diseases, myocardial infarction, and stroke.[8][9] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of Bax biology, the mechanisms of its channel formation, and a practical guide to the discovery and validation of Bax channel inhibitors. We will explore the causality behind experimental choices, detail self-validating protocols, and provide a framework for the rational development of novel therapeutics targeting this crucial cell death effector.

The Central Role of Bax in Apoptosis: From Inactive Monomer to Mitochondrial Executioner

In healthy cells, Bax primarily exists as an inactive, soluble monomer in the cytosol.[10][11][12][13] Upon receiving an apoptotic stimulus, a cascade of events is initiated, leading to the activation of BH3-only proteins.[14] These proteins act as sentinels of cellular stress and can directly or indirectly activate Bax.[15]

The activation of Bax involves a series of significant conformational changes.[1][3][6][10][11] A key event is the exposure of its N-terminus and the release of its C-terminal transmembrane domain from a hydrophobic pocket.[13][16] This "unmasking" allows Bax to translocate from the cytosol to the mitochondrial outer membrane (MOM).[2][8][15]

Once at the MOM, activated Bax monomers oligomerize to form pores or channels.[1][3][6][7][10] The precise stoichiometry and architecture of these pores are still areas of active research, with models suggesting various arrangements from dimers to higher-order oligomers forming arc- and ring-like structures.[6][7][17] These Bax channels are responsible for mitochondrial outer membrane permeabilization (MOMP), a critical event that allows the release of pro-apoptotic factors, such as cytochrome c and SMAC/Diablo, from the intermembrane space into the cytosol.[6][7][12] The release of cytochrome c triggers the formation of the apoptosome and the activation of caspases, the executioners of apoptosis.[1][18]

The Bax Activation and Oligomerization Pathway

The intricate process of Bax activation and channel formation provides multiple potential points for therapeutic intervention. Understanding this pathway is paramount for designing effective inhibitors.

Caption: The Bax activation and oligomerization pathway leading to apoptosis.

Strategies for Inhibiting the Bax Channel

The development of small molecule inhibitors targeting Bax has been a long-standing goal in drug discovery.[8][19] Several strategies have emerged, each with its own set of advantages and challenges.

Allosteric Inhibition of Bax Activation

A promising approach is to stabilize the inactive conformation of Bax, thereby preventing its activation and translocation to the mitochondria.[8][19] This can be achieved by small molecules that bind to allosteric pockets on the Bax protein, distinct from the BH3-binding groove.[8][19]

Recently, a class of small molecule Bax inhibitors, termed BAIs (Bax Activation Inhibitors), has been identified.[8][15][19] These compounds bind to a previously unrecognized pocket on Bax, stabilizing key areas of the hydrophobic core.[8][15][19] This allosteric inhibition prevents the conformational changes required for Bax activation, mitochondrial translocation, and oligomerization.[8][15][19]

Inhibition of Bax Oligomerization

Another strategy focuses on preventing the assembly of activated Bax monomers into functional pores at the mitochondrial membrane. Small molecules have been discovered that interfere with the protein-protein interactions between Bax dimers, thereby disrupting the formation of higher-order oligomers. This approach does not prevent the initial recruitment of Bax to the mitochondria but effectively blocks the final step of pore formation.

Direct Blockade of the Bax Channel

A more direct approach involves the physical occlusion of the Bax pore itself. Several compounds, identified through screening assays, have been shown to directly inhibit the channel-forming activity of recombinant Bax in liposomes.[20] These "Bax channel blockers" represent a distinct class of inhibitors that act at the final stage of the apoptotic cascade.[20][21]

Experimental Workflows for Discovering and Validating Bax Inhibitors

A robust and multi-faceted experimental approach is crucial for the successful identification and characterization of Bax inhibitors.

Primary Screening: Liposome-Based Assays

A common and effective primary screen for Bax inhibitors is the liposomal release assay.[19][20] This cell-free system recapitulates the key steps of Bax-mediated membrane permeabilization.

Protocol: Liposome Dye Release Assay

-

Liposome Preparation: Prepare unilamellar liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration. The lipid composition should mimic that of the mitochondrial outer membrane.

-

Recombinant Protein Preparation: Purify recombinant full-length Bax and an activating BH3-only protein (e.g., tBid).

-

Assay Setup: In a microplate format, combine the liposomes, recombinant Bax, and the test compounds at various concentrations.

-

Initiation of Permeabilization: Add the activating BH3-only protein to initiate Bax activation and membrane insertion.

-

Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader. The release of the dye from the liposomes leads to de-quenching and a measurable signal.

-

Data Analysis: Calculate the percentage of dye release relative to a positive control (e.g., detergent-lysed liposomes) and a negative control (no activator). Determine the IC50 value for each test compound.

Caption: Workflow for a liposome-based dye release assay to screen for Bax inhibitors.

Secondary Validation: Cell-Based Assays

Hits from the primary screen must be validated in a cellular context to confirm their activity and assess their potential for therapeutic use.

Protocol: Cellular Apoptosis Assay

-

Cell Culture: Use a cell line that is sensitive to apoptosis induction and expresses Bax (e.g., mouse embryonic fibroblasts or specific cancer cell lines).

-

Compound Treatment: Treat the cells with the test compounds at a range of concentrations.

-

Apoptosis Induction: Induce apoptosis using a relevant stimulus, such as TNF-α in combination with a protein synthesis inhibitor like cycloheximide, or a direct Bax activator like BTSA1.[22]

-

Viability Assessment: After a suitable incubation period, measure cell viability using a standard method such as the CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: Determine the IC50 of the compounds for inhibiting apoptosis-induced cell death.

Mechanism of Action Studies

To understand how a validated inhibitor works, further mechanistic studies are essential. These can include:

-

Direct Binding Assays: Techniques like Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR) can be used to confirm direct binding of the compound to Bax and determine the binding affinity (Kd).[8]

-

Conformational Change Analysis: Employing techniques like NMR spectroscopy can reveal how the inhibitor affects the structure and conformation of Bax.[8]

-

Mitochondrial Translocation and Oligomerization Assays: Cellular imaging techniques (e.g., immunofluorescence microscopy) and biochemical methods (e.g., cross-linking and Western blotting) can be used to assess the effect of the inhibitor on Bax translocation to the mitochondria and its subsequent oligomerization.

Quantitative Data Summary

| Compound Class | Target Stage | Representative Compound(s) | IC50 (Liposome Assay) | IC50 (Cellular Assay) | Binding Affinity (Kd) | Reference |

| Bax Activation Inhibitors (BAIs) | Bax Activation | BAI1, BAI2 | 3.3 µM (BAI1), 4.6 µM (BAI2) | 1.8 µM (BAI1) | ~15 µM (BAI1) | [8][19] |

| Bax/Bak Oligomerization Inhibitors | Oligomerization | MSN-50, MSN-125 | 9 µM (MSN-50), 6 µM (MSN-125) | Not Reported | Not Reported | [20] |

| Bax Channel Blockers | Channel Formation | Bci1, Bci2 | 0.81 µM (Bci1), 0.89 µM (Bci2) | Not Reported | Not Reported | [20] |

Future Directions and Therapeutic Potential

The development of potent and selective Bax inhibitors holds significant promise for the treatment of a wide range of diseases characterized by excessive apoptosis. While challenges remain, including ensuring specificity and minimizing off-target effects, the continued exploration of the structural and functional intricacies of Bax will undoubtedly pave the way for novel therapeutic interventions. The rational design of small molecules targeting distinct allosteric sites or specific steps in the Bax activation and oligomerization pathway represents a promising frontier in drug discovery.[9]

References

-

Garner, T. P., et al. (2019). Small-molecule allosteric inhibitors of BAX. Nature Chemical Biology, 15(4), 322–330. [Link]

-

Westphal, D., et al. (2014). Building blocks of the apoptotic pore: how Bax and Bak are activated and oligomerize during apoptosis. Cell Death & Differentiation, 21(2), 196–205. [Link]

-

Jahnke, W. (2019). Small-molecule allosteric inhibitors of BAX. H1 Connect. [Link]

-

Lalier, L., et al. (2011). Pharmacological Targeting of Executioner Proteins: Controlling Life and Death. Current Molecular Pharmacology, 4(2), 125-136. [Link]

-

García-Sáez, A. J. (2018). Bax and Bak Pores: Are We Closing the Circle? Biophysical Journal, 114(3), 517-520. [Link]

-

Gahl, B. J., et al. (2009). Conformational changes and protein stability of the pro-apoptotic protein Bax. Cellular and Molecular Life Sciences, 66(3), 519-530. [Link]

-

Garner, T. P., et al. (2019). Small-molecule allosteric inhibitors of BAX. Tecan Life Sciences. [Link]

-

Barnes, C. A., et al. (2017). Conformational Heterogeneity in the Activation Mechanism of Bax. Scientific Reports, 7(1), 1-11. [Link]

-

Lovell, J. F., et al. (2008). Apoptotic pore formation is associated with in-plane insertion of Bak or Bax central helices into the mitochondrial outer membrane. Proceedings of the National Academy of Sciences, 105(33), 11770-11775. [Link]

-

Ren, W., et al. (2017). A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection. Cell Chemical Biology, 24(4), 493-506.e5. [Link]

-

Czabotar, P. E., et al. (2017). Pore formation by dimeric Bak and Bax: an unusual pore? Philosophical Transactions of the Royal Society B: Biological Sciences, 372(1726), 20160218. [Link]

-

Flohr, S. (2021). Regulation and function of BAX in apoptosis. FreiDok plus. [Link]

-

Wikipedia. (n.d.). Apoptosis regulator BAX. In Wikipedia. Retrieved March 20, 2026, from [Link]

-

Bleicken, S., et al. (2014). Structural Model of Active Bax at the Membrane. Structure, 22(5), 717-727. [Link]

-

Chapuis, N., et al. (2013). Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax. Current Medicinal Chemistry, 20(13), 1645-1654. [Link]

-

Putri, R. D., & Nurfatihah, Z. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. International Journal of Cell and Biomedical Science, 4(10), 309-317. [Link]

-

Garner, T. P., et al. (2017). Pulling the BAX trigger for tumor cell death. Molecular & Cellular Oncology, 4(4), e1323720. [Link]

-

Tait, S. W. G., et al. (2007). The N-terminal conformation of Bax regulates cell commitment to apoptosis. Cell Death & Differentiation, 14(5), 982–991. [Link]

-

Goping, I. S., et al. (2003). Conformational control of Bax localization and apoptotic activity by Pro168. The Journal of Cell Biology, 162(5), 893-902. [Link]

-

Khaled, A. R., et al. (2000). Bax-induced apoptotic cell death. The Journal of Immunology, 165(1), 1-5. [Link]

-

Li, S., et al. (2024). Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges. Acta Pharmaceutica Sinica B, 14(6), 2367-2383. [Link]

-

Flohr, S. (2021). Regulation and function of BAX in apoptosis. ResearchGate. [Link]

-

Xin, M., & Deng, X. (2013). Direct Activation of Bax Protein for Cancer Therapy. Current Drug Targets, 14(11), 1335-1342. [Link]

-

Li, S., et al. (2024). Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges. Acta Pharmaceutica Sinica B. [Link]

-

Reyna, D. E., et al. (2021). Discovery of a small molecule modulator of the cytosolic inactive BAX dimer. Nature Communications, 12(1), 1-15. [Link]

-

Xu, Q., & Reed, J. C. (1998). Bax inhibitor-1, a mammalian apoptosis suppressor identified by functional screening in yeast. Molecular Cell, 1(3), 337-346. [Link]

-

Xin, M., et al. (2014). Small Molecule Bax Agonists for Cancer Therapy. Nature Communications, 5, 4929. [Link]

Sources

- 1. FreiDok plus - Regulation and function of BAX in apoptosis [freidok.uni-freiburg.de]

- 2. Pulling the BAX trigger for tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Building blocks of the apoptotic pore: how Bax and Bak are activated and oligomerize during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bax and Bak Pores: Are We Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule allosteric inhibito ... | Article | H1 Connect [archive.connect.h1.co]

- 9. Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Conformational Heterogeneity in the Activation Mechanism of Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]

- 13. The N-terminal conformation of Bax regulates cell commitment to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. lifesciences.tecan.com [lifesciences.tecan.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Structural Model of Active Bax at the Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cbsjournal.com [cbsjournal.com]

- 19. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apexbt.com [apexbt.com]

- 22. caymanchem.com [caymanchem.com]

Synthesis protocol for 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol

An in-depth technical guide detailing the synthesis of 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol, designed for researchers and drug development professionals. This protocol emphasizes mechanistic causality, self-validating experimental steps, and robust purification strategies.

Introduction & Mechanistic Rationale

Carbazole-piperazine hybrid molecules are highly valued in medicinal chemistry, frequently serving as scaffolds for central nervous system (CNS) agents and subtype-selective α1 -adrenoceptor antagonists [1]. The synthesis of 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol relies on a highly reliable, two-stage convergent approach.

The process begins with the base-catalyzed N -alkylation of 9H-carbazole using epichlorohydrin to yield the reactive intermediate, 9-(oxiran-2-ylmethyl)-9H-carbazole. This is followed by a regioselective nucleophilic ring-opening of the epoxide by 1-benzylpiperazine [2].

Fig 1: Two-step convergent synthetic workflow for the target carbazole-piperazine derivative.

Causality in Regioselectivity

The success of the second stage depends entirely on steric approach control . Under neutral to slightly basic conditions, the secondary amine of 1-benzylpiperazine acts as a nucleophile, attacking the least sterically hindered terminal carbon (C3 of the propyl chain) of the epoxide. This specific trajectory ensures the exclusive formation of the secondary alcohol at the C2 position, preventing the formation of undesired primary alcohol structural isomers.

Fig 2: Mechanistic logic governing the regioselective epoxide ring-opening.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole

This step adapts standard industrial protocols for carbazole N -alkylation, similar to the early stages of carvedilol synthesis [3].

Materials Required:

-

9H-Carbazole (10.0 g, 59.8 mmol)

-

Epichlorohydrin (27.6 g, 299.0 mmol, 5.0 eq)

-

Potassium Hydroxide (KOH), pulverized (5.0 g, 89.7 mmol, 1.5 eq)

-

Dimethylformamide (DMF) (50 mL)

Procedure:

-

Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath with 9H-carbazole and DMF. Stir until completely dissolved.

-

Base Addition: Add the pulverized KOH in portions over 10 minutes.

-

💡 Causality Insight: Pulverizing the KOH maximizes the surface area, facilitating the rapid deprotonation of the carbazole nitrogen ( pKa≈19.9 ) to form the highly nucleophilic carbazolide anion.

-

-

Alkylation: Cool the mixture to 0 °C. Add epichlorohydrin dropwise over 30 minutes via an addition funnel.

-

💡 Causality Insight: Epichlorohydrin is used in a massive excess (5.0 eq) to act as both a reactant and a statistical buffer against dimerization (bis-alkylation of the epoxide by a second carbazole molecule). The 0 °C temperature controls the exothermic formation of the chlorohydrin intermediate.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Workup: Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

✅ Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The starting carbazole ( Rf≈0.3 ) should be absent, replaced by a major spot for the epoxide ( Rf≈0.5 ). The crude product should manifest as a viscous oil that slowly crystallizes upon standing.

-

Stage 2: Synthesis of 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol

This stage couples the epoxide with 1-benzylpiperazine [2].

Materials Required:

-

9-(oxiran-2-ylmethyl)-9H-carbazole (5.0 g, 22.4 mmol)

-

1-Benzylpiperazine (4.34 g, 24.6 mmol, 1.1 eq)

-

Isopropanol (IPA) (50 mL)

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the epoxide intermediate in Isopropanol. Add 1-benzylpiperazine in one portion.

-

Reflux: Heat the reaction mixture to a gentle reflux (80–85 °C) and maintain for 8 hours.

-

💡 Causality Insight: Isopropanol is the ideal solvent here. Its boiling point (~82 °C) provides the exact thermal activation energy required to drive the epoxide ring-opening without causing thermal degradation of the piperazine moiety or inducing side reactions.

-

-

Monitoring:

-

✅ Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The epoxide ( Rf≈0.9 ) will disappear, and a highly polar, UV-active product spot ( Rf≈0.3 ) will emerge.

-

-

Acid-Base Extraction Workup (Critical for Purity):

-

Concentrate the IPA under reduced pressure. Dissolve the crude residue in Dichloromethane (DCM) (50 mL).

-

Extract the DCM layer with 1M HCl (3 x 30 mL).

-

💡 Causality Insight: This is a self-purifying step. The target compound and any unreacted 1-benzylpiperazine become protonated at the piperazine nitrogens, migrating into the aqueous layer as water-soluble hydrochloride salts. Unreacted epoxide and neutral impurities remain trapped in the DCM layer, which is discarded.

-

Cool the combined aqueous layers to 0 °C and slowly basify with 2M NaOH until pH > 10. The target compound will precipitate as a free base.

-

Extract the basified aqueous layer with fresh DCM (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate to yield the pure target compound.

-

Quantitative Data Summary

To ensure reproducibility, the critical quantitative parameters for both stages are summarized below.

| Parameter | Stage 1: N-Alkylation | Stage 2: Epoxide Ring-Opening |

| Limiting Reagent | 9H-Carbazole (1.0 eq) | Epoxide Intermediate (1.0 eq) |

| Coupling Partner | Epichlorohydrin (5.0 eq) | 1-Benzylpiperazine (1.1 eq) |

| Base / Catalyst | KOH (1.5 eq) | None (Amine acts as own base) |

| Solvent | DMF | Isopropanol |

| Temperature | 0 °C → Room Temp (20-25 °C) | Reflux (80–85 °C) |

| Reaction Time | 12 hours | 8 hours |

| Expected Yield | 80 - 85% (Crude) | 70 - 75% (Post Acid-Base Workup) |

| TLC System | Hexane:EtOAc (8:2) | DCM:MeOH (9:1) |

References

-